5,6-Dimethoxybenzo[c]isoxazole
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Overview
Description
5,6-Dimethoxybenzo[c]isoxazole is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety . The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles, including this compound, are synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.17 and is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Intramolecular Hydrogen Bonding
Research on dimethoxybenzoylacetonitrile, used in synthesizing isoxazole derivatives, showcases the intricate chemical synthesis routes and the role of intramolecular hydrogen bonding in determining the compound's structural characteristics (Sánchez-Viesca, Berros, & Gómez, 2012).
Microbial Degradation of Isoxaben
Studies on isoxaben, an isoxazole derivative, involve the isolation of Microbacterium sp. strains capable of metabolizing this compound, highlighting the environmental and biological interactions of isoxazole-related compounds (Arrault, Desaint, Catroux, Sémon, Mougin, & Fournier, 2002).
Biological Activities
Antitumor Potential
Research on isoxazolo[5,4‐b]pyridines and related compounds reveals their efficient synthesis and evaluation for antitumor activities, suggesting the potential medical and pharmaceutical applications of isoxazole derivatives (Hamama, Ibrahim, & Zoorob, 2012).
Alzheimer's Disease Treatment
A study on 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives showcases their selective inhibition of acetylcholinesterase and monoamine oxidases, along with β-amyloid aggregation inhibitory activities, presenting a multifunctional approach to Alzheimer's disease treatment (Xu, Xiao, Li, Liu, Song, Zhang, Yang, Zheng, Tan, & Deng, 2018).
Safety and Hazards
The safety data sheet for isoxazole, a related compound, indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions in the field of isoxazole research include the development of new eco-friendly synthetic strategies and the expansion of the available drug-like chemical space . There is also a focus on the synthesis of new representatives of isoxazoles and the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Properties
IUPAC Name |
5,6-dimethoxy-2,1-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-11-8-3-6-5-13-10-7(6)4-9(8)12-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITAZHWZEPVKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CON=C2C=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566065 |
Source
|
Record name | 5,6-Dimethoxy-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148495-00-5 |
Source
|
Record name | 5,6-Dimethoxy-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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